2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate: A Bifunctional Scaffold for Advanced Molecular Assembly
2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate: A Bifunctional Scaffold for Advanced Molecular Assembly
Executive Summary
In modern drug discovery and combinatorial chemistry, the demand for highly modular, stable, and orthogonally reactive building blocks is paramount. 2,2,2-Trifluoroethyl N-(4-hydroxycyclohexyl)carbamate (CAS: 1197653-62-5) represents a highly specialized bifunctional scaffold. It combines the robust, tunable reactivity of a trifluoroethyl carbamate (TEC) with the structural versatility of a 4-hydroxycyclohexyl moiety.
Unlike traditional isocyanates—which are moisture-sensitive and prone to forming symmetrical urea byproducts—or standard alkyl carbamates that lack sufficient electrophilicity, TECs offer a "Goldilocks" reactivity profile[1]. They remain stable on the shelf but undergo clean, base-catalyzed displacement to yield unsymmetrical ureas[2]. This whitepaper details the physicochemical properties, mechanistic utility, and self-validating experimental protocols for deploying this compound in advanced synthetic workflows.
Structural and Physicochemical Profile
Understanding the baseline properties of 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate is critical for predicting its behavior in various solvent systems and biological assays. The electron-withdrawing nature of the trifluoromethyl group significantly alters the leaving group ability of the alkoxide, fundamentally defining the molecule's utility[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Significance in Synthesis/Design |
| IUPAC Name | 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate | Defines structural connectivity. |
| CAS Registry Number | 1197653-62-5 | Unique identifier for procurement. |
| Molecular Formula | C9H14F3NO3 | - |
| Molecular Weight | 241.21 g/mol | Optimal for fragment-based drug design (MW < 300). |
| H-Bond Donors/Acceptors | 2 / 3 | High potential for target protein engagement. |
| Leaving Group pKa | ~12.4 (for CF3CH2OH ) | Orders of magnitude more reactive than ethanol ( pKa ~16)[1]. |
| Topological Polar Surface Area | 58.6 Ų | Excellent membrane permeability profile. |
Mechanistic Utility: The Trifluoroethyl Carbamate (TEC) Advantage
The core value of this scaffold lies in the causality of its reactivity. Synthesizing unsymmetrical ureas traditionally relies on reacting an amine with an isocyanate. However, isocyanates frequently hydrolyze in trace moisture to form primary amines, which subsequently react with another equivalent of isocyanate to form unwanted symmetrical ureas.
By utilizing a trifluoroethyl carbamate , chemists bypass the isocyanate intermediate entirely[2].
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Causality of the Leaving Group: The strong inductive electron-withdrawing effect of the three fluorine atoms stabilizes the negative charge on the resulting trifluoroethoxide anion. This lowers the pKa of the conjugate acid (trifluoroethanol) to ~12.4, making it a vastly superior leaving group compared to standard ethoxide, while remaining less reactive (and thus more stable) than a p-nitrophenoxide leaving group[1].
Caption: Mechanism of base-catalyzed unsymmetrical urea synthesis via trifluoroethyl carbamate displacement.
Orthogonal Reactivity and Library Generation
The presence of the 4-hydroxycyclohexyl group allows for orthogonal functionalization . The secondary alcohol can be oxidized, alkylated, or subjected to Mitsunobu inversion without prematurely triggering the cleavage of the TEC group, provided that strongly nucleophilic bases are avoided[3]. This enables divergent synthetic workflows for combinatorial library generation.
Caption: Divergent synthetic workflows utilizing the orthogonal reactivity of the bifunctional scaffold.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, where the causality of every reagent choice is explicitly defined.
Protocol A: Synthesis of Unsymmetrical Ureas
Objective: Convert the TEC scaffold into a highly functionalized unsymmetrical urea using a secondary amine[1].
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Preparation: Dissolve 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate (1.0 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M.
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Causality: THF is selected because it provides excellent solubility for both the polar scaffold and diverse amine nucleophiles, while remaining strictly inert to the reaction conditions.
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Activation: Add the desired primary or secondary amine (1.2 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq).
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Causality: DBU is a critical addition. As a strong, non-nucleophilic base, it deprotonates the attacking amine to increase its nucleophilicity and stabilizes the tetrahedral intermediate. This effectively lowers the activation energy required to expel the trifluoroethoxide leaving group[1].
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Thermal Cycling: Stir the reaction mixture at 60 °C for 4–6 hours under an inert atmosphere.
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Causality: Mild heating overcomes the specific activation barrier of the TEC group, which is intentionally higher than that of highly reactive (and unstable) isocyanates.
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Isolation: Concentrate the mixture directly under reduced pressure.
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Causality: The byproduct of this reaction is 2,2,2-trifluoroethanol. With a boiling point of ~78 °C, it is highly volatile and is completely removed during rotary evaporation alongside the THF, leaving a crude product that rarely requires extensive chromatography[2].
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Protocol B: Orthogonal Oxidation of the Hydroxyl Group
Objective: Convert the 4-hydroxycyclohexyl moiety to a 4-oxocyclohexyl (ketone) derivative while preserving the TEC linkage.
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Preparation: Dissolve the scaffold (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
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Oxidation: Add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise over 10 minutes.
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Causality: DMP is strictly chosen over Swern or Jones oxidation conditions. DMP operates under mild, neutral conditions at room temperature. This prevents the acid- or base-catalyzed cleavage of the sensitive trifluoroethyl carbamate linkage, which would rapidly degrade under harsher oxidative environments.
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Quenching: After 2 hours of stirring at room temperature, quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3 .
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Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, ensuring the TEC group remains intact during the aqueous workup.
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References
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Title: 2,2,2-trifluoroethyl N-(4-hydroxycyclohexyl)carbamate | 1197653-62-5 Source: Sigma-Aldrich URL: [Link]
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Title: Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas Source: ACS Combinatorial Science URL: [Link]
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Title: A Facile Synthesis of Unsymmetrical Ureas Source: ResearchGate (Elsevier / Enamine) URL: [Link]
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Title: 1,3-Diol synthesis via controlled, radical-mediated C-H functionalization Source: PubMed (NIH) URL: [Link]
